This compound belongs to the class of morpholine derivatives, which are known for their diverse pharmacological properties. Morpholines are cyclic amines that serve as key structural components in various drugs due to their ability to interact with biological targets effectively. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, making this compound a subject of interest in drug design and development.
The synthesis of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine typically involves several key steps:
The molecular structure of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine can be described as follows:
To confirm the molecular structure, techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and X-ray Crystallography can be employed. NMR provides information on hydrogen and carbon environments while MS confirms molecular weight and fragmentation patterns.
(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine can participate in various chemical reactions:
The mechanism of action for this compound is primarily linked to its interaction with specific biological targets such as receptors or enzymes.
(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine has potential applications in:
This comprehensive overview underscores the significance of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine within chemical research and its promising applications in various scientific fields.
Morpholine derivatives represent a critically important class of heterocyclic compounds in pharmaceutical design, characterized by a six-membered ring containing both oxygen and nitrogen atoms. This core structure provides exceptional versatility in drug discovery due to its balanced physicochemical properties and capacity for diverse molecular interactions. The specific compound (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine exemplifies advanced morpholine engineering, featuring three defined chiral centers that dictate its pharmacological profile. The morpholine oxygen facilitates hydrogen bond acceptance, while the nitrogen atom enables salt formation – a property exploited in pharmaceutical salts like its hydrochloride (CAS: 171482-05-6) [3] [4] and 4-methylbenzenesulfonate (tosylate; CAS: 200000-59-5) [2] [6] forms. These modifications significantly influence crystallization behavior, solubility, and bioavailability profiles of drug candidates.
Table 1: Structural Features of Key Morpholine Derivatives
Compound Feature | Role in Drug Design | Example in Target Compound |
---|---|---|
Morpholine Core | Provides metabolic stability and conformational rigidity | Central morpholine ring with defined (2R,3S) configuration |
Chiral Centers | Enables stereoselective target interactions | Three specified stereocenters: (2R), (3S), and (R)-ethoxy carbon |
Aryl Substituents | Facilitates target binding via van der Waals and π-π interactions | 4-Fluorophenyl at C3; 3,5-Bis(trifluoromethyl)phenyl at ethoxy moiety |
Salt-forming Groups | Modifies physicochemical properties for drug development | Hydrochloride and tosylate salts developed for pharmaceutical processing |
The strategic incorporation of substituents at the C2 and C3 positions of the morpholine ring creates three-dimensional complexity essential for high-affinity binding to biological targets. The (2R,3S) absolute configuration at the morpholine ring, coupled with the (R) configuration at the benzylic ethoxy carbon, creates a specific spatial arrangement that optimizes interactions with asymmetric binding pockets in protein targets [4] [5]. This stereochemical precision differentiates pharmacological activity between enantiomers and diastereomers, where even single stereochemical alterations can dramatically reduce desired activity.
Fluorine incorporation represents one of the most powerful strategies in modern medicinal chemistry, with the target compound showcasing dual fluorination approaches. The 4-fluorophenyl group at the C3 position serves as a phenyl bioisostere, maintaining similar steric requirements while introducing enhanced electron-withdrawing character. This modification influences aromatic ring electron density, potentially enhancing binding affinity through dipole interactions and improved pharmacokinetic properties. More significantly, the 3,5-bis(trifluoromethyl)phenyl moiety attached to the ethoxy group provides substantial steric bulk combined with extreme lipophilicity. The trifluoromethyl groups create a distinctive hydrophobic "bubble" with strong electron-withdrawing properties, contributing to enhanced membrane permeability and metabolic stability [5] [8].
Table 2: Physicochemical Impact of Fluorinated Groups
Molecular Feature | Physicochemical Contribution | Biological Consequence |
---|---|---|
4-Fluorophenyl | Moderate lipophilicity increase (log P +0.14) | Improved membrane transit without excessive hydrophobicity |
3,5-Bis(trifluoromethyl)phenyl | Substantial lipophilicity enhancement (log P +0.82 per CF₃) | Enhanced passive diffusion and CNS penetration potential |
Combined Fluorine Atoms | Increased metabolic stability (oxidative, hydrolytic) | Extended plasma half-life and reduced clearance |
Fluorine-induced dipoles | Strengthened protein-ligand binding interactions | Improved target affinity and selectivity |
The synergistic effect of multiple fluorine atoms creates molecules with exceptional biological persistence. The trifluoromethyl groups resist oxidative metabolism more effectively than methyl groups, while the carbon-fluorine bonds provide hydrolytic stability against esterases and other metabolic enzymes. This fluorine architecture significantly enhances bioavailability parameters, as evidenced by the compound's application in high-value pharmaceuticals [5] [7]. The electron-withdrawing nature of the trifluoromethyl groups also influences the electron density of the adjacent ethoxy linkage, potentially affecting its conformational stability and hydrogen-bonding capacity.
Chiral morpholine derivatives serve as privileged scaffolds in central nervous system and antiemetic therapeutics, with the subject compound playing an indispensable role as an advanced intermediate for Aprepitant (brand name Emend®) and its prodrug Fosaprepitant. Aprepitant functions as a potent and selective neurokinin-1 (NK1) receptor antagonist approved for preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) [5] [7]. The stereospecific morpholine core is essential for effective NK1 receptor binding, with the (2R,3S) configuration enabling optimal interaction with the receptor's chiral binding pocket.
The synthesis pathway to Aprepitant employs this morpholine derivative as a critical stereochemical building block. The chiral environment established by the three defined stereocenters directs subsequent reactions to produce the desired single-isomer final drug substance. Current Good Manufacturing Practice (cGMP) production of this intermediate requires stringent stereochemical control, typically achieved through:
Table 3: Drug Development Applications of the Morpholine Derivative
Application Context | Role of Morpholine Derivative | Outcome in Final Drug |
---|---|---|
Aprepitant Synthesis | Advanced chiral intermediate | Establishes 3 of 4 stereocenters in final NK1 antagonist |
Fosaprepitant Production | Precursor to water-soluble prodrug | Enables intravenous formulation of active principle |
Next-generation NK1 Antagonists | Template for structural optimization | Basis for improved CNS penetrants with longer half-lives |
Radiolabeled Tracers | Backbone for positron emission tomography ligands | Creation of [¹⁸F]-labeled diagnostic agents for receptor mapping |
Beyond its immediate application in antiemetic drugs, this morpholine scaffold demonstrates versatility in other therapeutic areas. Its structural features are being explored for developing novel substance P antagonists with potential applications in depression, migraine, and inflammatory pain [7]. The electron-deficient trifluoromethyl-rich region enhances blood-brain barrier penetration, making this compound class particularly valuable for central nervous system targets. The synthetic accessibility of derivatives through modification of the morpholine nitrogen or aromatic substituents enables rapid exploration of structure-activity relationships in drug discovery programs [4] [8]. Current research focuses on leveraging this chiral morpholine architecture for targeted protein degradation molecules and bifunctional pharmaceuticals, exploiting its three-dimensional complexity for novel therapeutic modalities.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: